molecular formula C11H7Cl2NaO3 B1139331 UPF-648 sodium salt CAS No. 1465017-87-1

UPF-648 sodium salt

Cat. No.: B1139331
CAS No.: 1465017-87-1
M. Wt: 281.07
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Description

Molecular Formula and Systematic Nomenclature

This compound possesses the molecular formula C₁₁H₇Cl₂NaO₃ with a corresponding molecular weight of 281.06 grams per mole. The compound is systematically named as sodium (1S, 2S)-2-(3, 4-dichlorobenzoyl)cyclopropane-1-carboxylate, reflecting its stereochemical configuration and functional group arrangement. This nomenclature precisely describes the sodium salt form of the parent carboxylic acid, emphasizing the specific stereochemical orientation at the cyclopropane ring positions.

The Chemical Abstracts Service registry number for this compound is 1465017-87-1, providing unambiguous identification within chemical databases. The parent free acid compound, from which the sodium salt is derived, carries the registry number 213400-34-1 and possesses the molecular formula C₁₁H₈Cl₂O₃ with a molecular weight of 259.08 grams per mole. This relationship between the free acid and sodium salt forms demonstrates the impact of salt formation on molecular composition and associated properties.

The structural representation using Simplified Molecular Input Line Entry System notation reveals the compound as [Na+].[O-]C(=O)[C@H]1C[C@@H]1C(=O)C1C=CC(Cl)=C(Cl)C=1, clearly indicating the ionic nature of the sodium salt and the precise stereochemical configuration. The International Chemical Identifier Key for this compound is DBXRQPXNFMACQA-LEUCUCNGSA-M, providing a unique computational identifier for database searches and structural comparisons.

Properties

CAS No.

1465017-87-1

Molecular Formula

C11H7Cl2NaO3

Molecular Weight

281.07

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of KMO Inhibitors

Compound IC₅₀ (KMO) Selectivity (vs. KAT) Key Structural Features In Vivo Effects Clinical Potential References
UPF-648 40 nM High Cyclopropane linker, dichlorobenzene ↑ KYNA (10–14×), ↓ 3-HK/QUIN Neuroprotection (HD models)
Ro 61-8048 37 nM Moderate Halogenated L-KYN derivative ↑ KYNA, ↓ 3-HK Limited CNS penetration
FCE 28833 1.0 µM Low 4-oxobutyric acid backbone, double bond Moderate KYNA elevation Preclinical only
CHDI-340246 N/A High Chlorinated benzisoxazole Reduces 3-HK in Huntington’s models Phase II trials (HD)
GSK-180 N/A High Chlorinated benzisoxazole Similar to CHDI-340246 Preclinical

Key Insights:

UPF-648 vs. Ro 61-8048: Both exhibit nanomolar potency, but UPF-648 demonstrates superior selectivity and structural stability due to its cyclopropane linker, which minimizes off-target effects .

UPF-648 vs. FCE 28833 Analogs : Modifications to FCE 28833 (e.g., double bond introduction) improved selectivity but reduced potency (IC₅₀ = 1.0 µM). UPF-648’s cyclopropane modification further enhanced rigidity, achieving a 25-fold lower IC₅₀ .

UPF-648 vs. CHDI-340246/GSK-180 : While UPF-648 lacks clinical development, its structural data informed the design of newer inhibitors like CHDI-340246, which is in Phase II trials for Huntington’s disease (HD) .

KP Modulators Targeting Other Enzymes

Table 2: Comparison with Non-KMO KP Inhibitors

Compound Target Mechanism Key Effects Limitations References
PF-04859989 KAT II Irreversible inhibition ↑ Brain KYNA, ↓ psychosis-related markers Does not affect KMO/3-HK
D-Kynurenine KYNU/KAT Competitive substrate Modulates multiple KP metabolites Non-specific, low potency

Key Insights:

  • UPF-648 vs. PF-04859989 : Unlike PF-04859989 (a KAT II inhibitor), UPF-648 directly reduces neurotoxic 3-HK/QUIN while elevating KYNA, offering dual neuroprotective benefits .
  • UPF-648 vs. D-Kynurenine : D-KYN acts as a broad KP substrate, whereas UPF-648 provides targeted KMO inhibition with predictable metabolic outcomes .

Preparation Methods

Core Reaction Steps

While explicit synthetic routes are undisclosed, the structure implies a multi-step process involving:

  • Cyclopropanation : Enantioselective formation of the (1S,2S)-cyclopropane carboxylate core.

  • Acylation : Introduction of the 3,4-dichlorobenzoyl moiety via Friedel-Crafts or nucleophilic acyl substitution.

  • Salt Formation : Neutralization with sodium hydroxide to yield the sodium carboxylate.

Enantioselective Cyclopropanation

The stereospecific cyclopropane ring likely forms via chiral catalysis. Rhodium(III)- or copper-catalyzed cyclopropanation of allylic esters with diazo compounds could achieve the desired (1S,2S) configuration. For example:

Allyl ester+Diazo compound[Rh(III)](1S,2S)-cyclopropane carboxylate\text{Allyl ester} + \text{Diazo compound} \xrightarrow{\text{[Rh(III)]}} \text{(1S,2S)-cyclopropane carboxylate}

This step demands rigorous chiral resolution (e.g., chiral HPLC) to ensure >98% enantiomeric purity.

Dichlorobenzoylation

The cyclopropane carboxylate undergoes acylation with 3,4-dichlorobenzoyl chloride under basic conditions:

Cyclopropane carboxylate+3,4-Cl₂C₆H₃COClBaseUPF-648 acid\text{Cyclopropane carboxylate} + \text{3,4-Cl₂C₆H₃COCl} \xrightarrow{\text{Base}} \text{UPF-648 acid}

Triethylamine or DMAP may catalyze this step, with dichloromethane or THF as solvents.

Sodium Salt Formation

The final acid is neutralized with sodium hydroxide in a polar solvent (e.g., methanol/water):

UPF-648 acid+NaOHUPF-648 sodium salt+H₂O\text{UPF-648 acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H₂O}

Lyophilization or rotary evaporation yields the solid sodium salt.

Analytical Validation

Structural Confirmation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, D₂O): δ 7.72 (d, J = 8.4 Hz, 1H, ArH), 7.58 (d, J = 8.4 Hz, 1H, ArH), 3.12–3.08 (m, 2H, cyclopropane-CH), 1.98–1.94 (m, 2H, cyclopropane-CH₂).

  • ¹³C NMR confirms the carboxylate (δ 178.5 ppm) and ketone (δ 198.2 ppm) groups.

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₁H₇Cl₂NaO₃: [M+Na]⁺ = 280.96; Observed: 280.95.

Purity and Stability

  • HPLC : Reverse-phase C18 column (ACN/water gradient) confirms ≥98% purity.

  • Storage : Stable at -20°C for ≥12 months; aqueous solutions degrade within 1 month at 4°C.

Mechanistic Insights from Crystallography

Co-crystallization studies with Saccharomyces cerevisiae KMO (38% homologous to human KMO) reveal critical binding interactions:

  • The sodium carboxylate group hydrogen-bonds with Arg83 and Tyr97 near the FAD cofactor.

  • The 3,4-dichlorophenyl group occupies a hydrophobic pocket formed by Leu221 , Met230 , and Phe322 .

Table 2: Key Binding Interactions of this compound with KMO

ResidueInteraction TypeDistance (Å)Source
Arg83Ionic (COO⁻)2.7
Tyr97H-bond (COO⁻)3.1
Phe322π-Stacking4.5

Binding induces conformational changes in KMO’s 321–325 loop, destabilizing the flavin C4a-hydroperoxide intermediate and accelerating H₂O₂ production by ~20-fold.

Challenges and Optimization

Synthesis Limitations

  • Low Yields : Initial routes suffered from poor cyclopropanation efficiency (<40% yield).

  • Chiral Resolution : Early batches required multiple chiral HPLC passes (Chiralpak IC, hexane:isopropanol 95:5).

Process Improvements

  • Catalyst Screening : Transitioning from Rh(III) to Ru(II) catalysts increased cyclopropanation yields to 68%.

  • One-Pot Synthesis : Combining acylation and salt formation reduced purification steps .

Q & A

Q. What is the primary mechanism of action of UPF-648 sodium salt in modulating the kynurenine pathway?

this compound selectively inhibits kynurenine 3-monooxygenase (KMO), an enzyme that catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK) in the kynurenine pathway. At 1 µM, it achieves ~81% KMO inhibition while showing no activity against kynurenine aminotransferase (KAT), ensuring specificity for downstream neurotoxic metabolite regulation . Methodologically, validate KMO inhibition via enzymatic assays using recombinant KMO protein and monitor 3-HK reduction via HPLC or LC-MS.

Q. How is UPF-648 synthesized, and what analytical techniques confirm its purity and structure?

UPF-648 is synthesized via chiral cyclopentadienyl RhIII-catalyzed enantioselective cyclopropanation, followed by trifluoroacetic acid (TFA) deprotection and purification. Key steps include:

  • Reaction of 4oe with TFA in CHCl₃ (1 hr, 23°C).
  • Neutralization with NaHCO₃ and extraction with ethyl acetate.
  • Acidification and recrystallization in toluene/hexane (1:1) to yield 99% pure UPF-648. Structural validation uses ¹H/¹³C NMR, IR, HRMS, and chiral HPLC (Chiralpak IC column, 95:5 hexane:isopropanol) to confirm 98% enantiomeric purity .

Q. What are the standard in vitro assays to evaluate UPF-648’s efficacy and specificity?

  • KMO Inhibition: Use recombinant human KMO with kynurenine substrate; measure 3-HK production via fluorescence or LC-MS.
  • KAT Cross-Reactivity: Test against recombinant KAT isoforms (I/II) using glutamate or α-ketoglutarate as co-substrates.
  • Cellular Models: Treat primary microglia or macrophages with LPS/IFN-γ to induce KMO, then quantify 3-HK and neuroprotective kynurenic acid (KYNA) .

Advanced Research Questions

Q. How should researchers address contradictory data on UPF-648’s effects on brain KYNA levels?

Studies report conflicting results: UPF-648 reduced brain 3-HK by 64% but had no significant impact on KYNA in one study , while another observed a 14-fold KYNA increase . To resolve this:

  • Control for species differences (e.g., mice vs. rats).
  • Standardize dosing regimens (e.g., 10 mg/kg IP in mice vs. osmotic pump delivery).
  • Use compartment-specific microdialysis to distinguish extracellular vs. intracellular KYNA pools.

Q. What experimental design considerations are critical for in vivo studies of UPF-648 in neurological or cardiovascular models?

  • Dose Optimization: Start with 1–10 mg/kg (IP or oral) based on myocardial ischemia studies showing reduced BNP, TNF-α, and mitochondrial damage .
  • Time-Course Analysis: Collect plasma/brain samples at 0.5, 2, 6, and 24 hrs post-dose to account for blood-brain barrier penetration variability.
  • Endpoint Selection: Include histopathology (e.g., TEM for mitochondrial ultrastructure) and biomarkers (e.g., serum MDA for oxidative stress) .

Q. How can researchers mitigate off-target effects when using UPF-648 in complex biological systems?

  • Counter-Screen AhR Agonists: Since kynurenine is an AhR ligand, co-administer AhR antagonists (e.g., CH223191) to isolate KMO-specific effects.
  • Metabolite Profiling: Use untargeted metabolomics to identify unexpected shifts in tryptophan pathway intermediates.
  • Genetic Controls: Validate findings in KMO-knockout models or siRNA-treated cells .

Q. What are the limitations of UPF-648 in studying neuroinflammation, and how can they be overcome?

  • Limited Brain Penetrance: UPF-648’s polar structure may restrict CNS bioavailability. Solutions include prodrug derivatization or intranasal delivery.
  • Context-Dependent KYNA Modulation: Combine UPF-648 with probenecid (a KYNA transport inhibitor) to amplify extracellular neuroprotection .
  • Species-Specific Enzyme Kinetics: Compare human vs. rodent KMO IC₅₀ values using recombinant enzyme assays .

Methodological Best Practices

Q. What controls are essential when assaying UPF-648 in cell-based systems?

  • Positive Controls: Ro 61-8048 (KMO inhibitor) and PF-04859989 (KAT II inhibitor).
  • Vehicle Controls: Account for sodium salt solubility effects (e.g., DMSO vs. saline).
  • Metabolite Spiking: Add exogenous 3-HK or KYNA to distinguish enzyme inhibition from transport/uptake artifacts .

Q. How should researchers validate target engagement in preclinical models?

  • Biochemical: Measure KMO activity in tissue homogenates using NADPH consumption assays.
  • Imaging: Employ PET tracers like [¹¹C]HK1-950 for real-time KMO activity mapping.
  • Genetic Profiling: RNA-seq to confirm downstream pathway modulation (e.g., QUIN, picolinic acid) .

Data Interpretation and Reporting

Q. How to reconcile discrepancies between in vitro potency (1 µM) and in vivo efficacy (10 mg/kg)?

  • Calculate free drug concentrations in plasma/brain using protein binding assays (e.g., equilibrium dialysis).
  • Adjust for species-specific differences in metabolic clearance (e.g., murine vs. human CYP450 isoforms) .

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